1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[(2-Fluorophenoxy)methyl]-4-nitro-1H-pyrazole is an organic compound with the molecular formula C10H8FN3O3. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorophenol and 4-nitro-1H-pyrazole.
Reaction Conditions: The 2-fluorophenol is reacted with a suitable alkylating agent to form 2-fluorophenoxyalkyl halide. This intermediate is then reacted with 4-nitro-1H-pyrazole under basic conditions to yield the final product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include amine derivatives, substituted pyrazoles, and various oxidized forms.
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene and 2-(4-fluorophenoxy)-4-methyl-1-nitrobenzene share structural similarities.
Uniqueness: The presence of the pyrazole ring and the specific substitution pattern in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYKDAOXVPSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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